1,1-Dichloro-2-vinylcyclopropane

Description

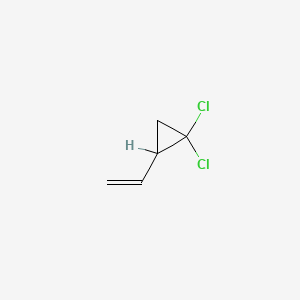

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2-ethenylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAAGAHNGGKSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277859 | |

| Record name | 1,1-Dichloro-2-vinylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-33-7 | |

| Record name | 1,1-Dichloro-2-ethenylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-2-vinylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloro-2-vinylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 694-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dichloro-2-vinylcyclopropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE5MKA24CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1 Dichloro 2 Vinylcyclopropane and Its Functionalized Analogues

Regioselective and Stereoselective Approaches to Cyclopropane (B1198618) Ring Formation

The precise control over the arrangement of atoms in a molecule, known as stereochemistry, is a critical aspect of modern organic synthesis. In the context of 1,1-dichloro-2-vinylcyclopropane, achieving specific regio- and stereoisomers is paramount for its application in the synthesis of more complex molecules.

Dichlorocarbene (B158193) Addition Strategies: Reactivity of Dienes with Halocarbenes

The most direct and widely employed method for the synthesis of this compound is the addition of dichlorocarbene to 1,3-butadiene (B125203). acs.orgacs.org Dichlorocarbene, a highly reactive intermediate, is typically generated in situ from chloroform (B151607) via α-elimination of hydrogen chloride using a strong base like potassium t-butoxide or under phase-transfer catalysis (PTC) conditions. acs.org

Conjugated dienes, such as 1,3-butadiene, readily undergo mono-cyclopropanation. The initial addition of dichlorocarbene to one of the double bonds deactivates the remaining double bond, making the formation of the diadduct less favorable. acs.org The reaction of dichlorocarbene with cis-2-butene, for instance, stereospecifically yields cis-1,1-dichloro-2,3-dimethylcyclopropane, highlighting the stereospecific nature of carbene additions to alkenes. libretexts.orgmasterorganicchemistry.com

The reactivity of dienes with halocarbenes is influenced by the electronic properties of the diene. chemistrysteps.com Electron-donating groups on the diene increase its reactivity towards the electrophilic carbene. chemistrysteps.com The choice of method for generating the dichlorocarbene can also influence the outcome. While PTC is a common and effective method, Seyferth's reagent (trichloromethyl(phenyl)mercury) can be advantageous for less reactive alkenes, although it is now less commonly used due to toxicity concerns. acs.org

Intermolecular and Intramolecular Cyclopropanation Protocols

Both intermolecular and intramolecular strategies have been developed for the synthesis of vinylcyclopropanes. rsc.orgsemanticscholar.orgrochester.edu Intermolecular cyclopropanation, as seen in the dichlorocarbene addition to butadiene, involves the reaction of two separate molecules.

Intramolecular cyclopropanation offers a powerful method for constructing bicyclic systems. rochester.edu For instance, engineered myoglobin (B1173299) biocatalysts have been developed to carry out asymmetric intramolecular cyclopropanations of allyl diazoacetate substrates, producing cyclopropane-fused γ-lactones with high enantiomeric excess. rochester.edu While not directly producing this compound, these methods demonstrate the potential for creating complex cyclopropane-containing structures through intramolecular pathways.

Metal-catalyzed reactions provide another avenue for cyclopropanation. For example, zinc chloride (ZnCl₂) and dirhodium tetraacetate ([Rh₂(OAc)₄]) can catalyze the reaction of cyclopropenes with 1,3-dienes to form 1,2-divinylcyclopropanes. beilstein-journals.orgnih.gov This approach utilizes cyclopropenes as precursors to metal-vinyl carbenes. beilstein-journals.orgnih.gov

Influence of Substrate Structure on Cyclopropanation Outcomes

The structure of the alkene substrate significantly impacts the outcome of the cyclopropanation reaction. The stereochemistry of the starting alkene is generally preserved in the cyclopropane product. libretexts.orgmasterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted cyclopropane.

In the case of conjugated dienes, the regioselectivity of the initial carbene addition is a key factor. libretexts.orglibretexts.org Protonation of a conjugated diene during electrophilic addition leads to a resonance-stabilized allylic carbocation, which can be attacked by a nucleophile at two different positions, leading to 1,2- and 1,4-addition products. libretexts.orglibretexts.orgmasterorganicchemistry.com While dichlorocarbene addition is not an electrophilic addition in the same vein, the inherent reactivity of the different double bonds in a substituted diene will dictate the primary site of cyclopropanation. nih.gov

Synthesis of Vinyl and Dichlorocyclopropane Moieties

Beyond the initial cyclopropanation, methods for introducing and modifying the vinyl and dichlorocyclopropane functionalities are crucial for creating a diverse range of functionalized analogues.

Methods for Introducing the Vinyl Group into Gem-Dichlorocyclopropanes

While the most common route to this compound involves the direct cyclopropanation of a diene, alternative strategies exist for introducing the vinyl group. One such approach involves the Wittig-type olefination of cyclopropanecarboxaldehydes. beilstein-journals.org Another method utilizes the reaction of metallated vinylcyclopropanes with suitable electrophiles. beilstein-journals.org

A two-step synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate has been reported. google.com This process involves the isomerization of a mixture of trans- and cis-1,4-dihalobutene-2 to the trans isomer, followed by a cyclocondensation reaction with a malonic ester. google.com Although this yields a dicarboxylate derivative, it demonstrates a strategy for constructing the vinylcyclopropane (B126155) skeleton.

Functional Group Interconversions on the Vinyl Moiety

The vinyl group of this compound is a versatile handle for further chemical transformations. fiveable.meslideshare.netyoutube.com Standard alkene reactions can be applied to modify this functionality. For example, oxidation reactions can convert the vinyl group into an epoxide using peroxyacids, or into vicinal diols via dihydroxylation. fiveable.me Ozonolysis can cleave the double bond to yield carbonyl compounds. fiveable.me

Hydroboration-oxidation is a powerful tool for the anti-Markovnikov hydration of the vinyl group, leading to the corresponding alcohol. imperial.ac.uk This reaction is stereospecific, involving a cis-addition of the borane. imperial.ac.uk The resulting carbon-boron bond can be further transformed into C-H, C-C, C-O, and C-N bonds. imperial.ac.uk

Condensation reactions with alcohols and acids in the presence of zeolite catalysts can lead to the formation of ethers and esters from the vinyl group. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by employing methods such as phase-transfer catalysis and by using environmentally benign reaction media.

Phase-transfer catalysis is an inherently green technology as it often allows for the use of water as a solvent, reduces the need for anhydrous conditions, and can lead to simpler work-up procedures. crdeepjournal.org The dichlorocyclopropanation of 1,3-butadiene using chloroform and aqueous sodium hydroxide (B78521) is a classic example of a PTC reaction.

The mechanism involves the transfer of the hydroxide ion from the aqueous phase to the organic phase by the phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). In the organic phase, the hydroxide ion deprotonates chloroform to generate the trichloromethanide anion, which then eliminates a chloride ion to form dichlorocarbene. The highly reactive dichlorocarbene is generated in close proximity to the 1,3-butadiene in the organic phase, leading to an efficient cyclopropanation reaction. This method avoids the use of strong, hazardous bases like sodium amide in organic solvents. crdeepjournal.org

The choice of the phase-transfer catalyst is crucial for the reaction's efficiency. Factors such as the lipophilicity of the catalyst and the nature of the counter-ion can significantly influence the reaction rate and yield.

Moving towards even greener synthetic protocols, researchers have explored solvent-free and aqueous media approaches for cyclopropanation reactions.

Solvent-Free Synthesis: Mechanochemistry, particularly ball milling, has emerged as a promising solvent-free technique for a variety of organic transformations. researchgate.netresearchgate.netrsc.orgrsc.org In a ball mill, mechanical energy is used to induce chemical reactions between solid reactants. This method eliminates the need for bulk solvents, which are often a major source of waste in chemical processes. The synthesis of cyclopropanes via a mechanochemical Simmons-Smith reaction has been successfully demonstrated, showcasing the potential of this technology. plos.org While the direct solvent-free synthesis of this compound from 1,3-butadiene and a solid chloroform source under ball-milling conditions is a novel area, the principles of mechanochemistry suggest its feasibility.

Aqueous Media Approaches: Performing reactions in water as a solvent is a primary goal of green chemistry. The phase-transfer catalyzed dichlorocyclopropanation described above already utilizes an aqueous phase. Further developments could focus on designing water-soluble catalysts or substrates to create a pseudo-homogeneous aqueous system, thereby simplifying the process even more. The challenge lies in the low solubility of many organic substrates, like 1,3-butadiene, in water. However, the use of surfactants or co-solvents can sometimes overcome these limitations. The generation of dichlorocarbene from chloroform and aqueous sodium hydroxide is a well-established reaction that proceeds in a two-phase system, highlighting the compatibility of carbene chemistry with aqueous conditions. technion.ac.il

Mechanistic Aspects of Catalytic Influence on Reaction Efficiency

The synthesis of this compound and its functionalized analogs is predominantly achieved through the addition of dichlorocarbene (:CCl₂) to a corresponding diene, such as 1,3-butadiene. The efficiency of this reaction is profoundly influenced by the catalytic system employed, most notably through phase-transfer catalysis (PTC). The mechanism of carbene generation and its subsequent reaction are intricately linked to the nature and function of the catalyst.

The generation of dichlorocarbene via the reaction of chloroform with a strong base typically requires anhydrous conditions to prevent the rapid hydrolysis of the carbene. ijcmas.com However, the development of phase-transfer catalysis has enabled this reaction to be performed efficiently in a two-phase system, consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic phase containing the chloroform and the alkene substrate. ijcmas.comacs.org This method is not only more versatile and rapid but also avoids the need for expensive and difficult-to-handle anhydrous solvents. researchgate.net

The most widely accepted mechanism for dichlorocarbene generation under these conditions is the Makosza interfacial mechanism . acs.orgresearchgate.net This mechanism delineates the critical role of the phase-transfer catalyst in shuttling the reactive intermediate between the two phases:

Interfacial Deprotonation: The process initiates at the interface between the aqueous and organic layers. The hydroxide ion (OH⁻) from the aqueous phase deprotonates a chloroform molecule, forming the trichloromethyl anion (CCl₃⁻). This anion is generated at the interface. ijcmas.comacs.org

Anion Extraction: The lipophilic cation (Q⁺) of the phase-transfer catalyst (typically a quaternary ammonium or phosphonium (B103445) salt) pairs with the newly formed CCl₃⁻ anion. This creates a lipophilic ion pair, [Q⁺][CCl₃⁻], which is soluble in the organic phase. researchgate.netnih.gov The catalyst's ability to extract the anion from the interface into the bulk organic phase is the cornerstone of its function. researchgate.net

Carbene Formation: Within the nonpolar environment of the organic phase, the trichloromethyl anion is unstable and spontaneously dissociates. It eliminates a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂). researchgate.netmasterorganicchemistry.com

Cyclopropanation: The dichlorocarbene, now present in the same phase as the alkene (e.g., 1,3-butadiene), rapidly adds to the double bond in a concerted fashion to form the desired gem-dichlorocyclopropane derivative. acs.orgmasterorganicchemistry.com

The efficiency of this entire process hinges on the catalyst's ability to facilitate the transfer of the CCl₃⁻ anion, thereby making it available for reaction with the alkene while minimizing its contact with water, which would lead to unproductive hydrolysis. acs.org

| Catalyst Type | Key Structural Feature | Influence on Reaction Efficiency | Rationale |

| Single-Site Quaternary Ammonium Salts | e.g., Benzyltriethylammonium chloride (TEBA) | Effective | The lipophilic cation efficiently extracts CCl₃⁻ into the organic phase. Selectivity of the carbene is largely independent of the catalyst structure. acs.org |

| Multi-Site Phase Transfer Catalysts (MPTCs) | e.g., 2-benzylidine-N,N,N,N′,N′,N′-hexaethylpropane-1,3-diammonium dichloride | Potentially higher reaction rates | MPTCs possess multiple cationic centers, theoretically allowing for the transfer of more anions per catalyst molecule, which can accelerate the reaction. rsc.org |

| Phosphonium Salts | e.g., Tetra-n-butylphosphonium hydroxide | Effective, sometimes superior at higher temperatures | Often exhibit greater thermal stability than their ammonium counterparts, making them suitable for reactions requiring elevated temperatures. |

| Crown Ethers | e.g., 18-Crown-6 | Effective | Complex with the alkali metal cation (e.g., Na⁺ or K⁺), increasing the "nakedness" and reactivity of the hydroxide ion at the interface. |

Experimental studies have shown that for the dichlorocyclopropanation of various olefins, the reaction rate is dependent on parameters such as stirring speed, temperature, and the concentration of the catalyst and reactants. ijcmas.com Vigorous mixing is crucial as it increases the interfacial area between the two phases, which is where the initial deprotonation step occurs. ijcmas.comchemicalforums.com However, the fundamental chemical selectivity of the dichlorocarbene itself is generally observed to be independent of the specific phase-transfer catalyst used, as the catalyst's primary role is transport rather than direct participation in the cycloaddition step. acs.org This underscores that the catalyst's influence is predominantly on the rate and efficiency of the reaction by controlling the availability of the carbene in the desired reaction medium.

Reactivity and Mechanistic Investigations of 1,1 Dichloro 2 Vinylcyclopropane

Rearrangement Reactions Involving the Cyclopropane (B1198618) Ring

The inherent strain energy of the cyclopropane ring is a primary driving force for many of the rearrangements observed in 1,1-dichloro-2-vinylcyclopropane. These transformations typically involve the cleavage of one or more bonds within the three-membered ring, leading to more stable acyclic or larger ring systems.

Thermal Vinylcyclopropane-Cyclopentene Rearrangements: Historical and Modern Perspectives

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a classic and synthetically valuable transformation in organic chemistry. strath.ac.uk The first documented instance of this type of reaction was reported in 1959 by Neureiter, who observed that the pyrolysis of a dichlorovinylcyclopropane derivative at temperatures exceeding 400 °C resulted in the formation of a dichlorocyclopentene. nih.govrsc.org This discovery predated the report of the analogous rearrangement of the parent hydrocarbon, vinylcyclopropane (B126155), by a year. nih.govorganicreactions.org

The reaction is a ring expansion that converts the vinyl-substituted three-membered ring into a five-membered cyclopentene (B43876) ring. wikipedia.org The high temperatures required for the parent system are often a limiting factor, but the introduction of substituents can significantly influence the reaction conditions and outcomes. nih.gov For this compound, the thermal rearrangement leads to the formation of 4,4-dichlorocyclopentene. The activation energy for the general vinylcyclopropane rearrangement is substantial, typically around 50 kcal/mol, which is consistent with the high temperatures required. rsc.orgwikipedia.org

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| This compound | > 400 °C (Pyrolysis) | 4,4-dichlorocyclopentene | nih.gov |

| Vinylcyclopropane (Parent) | 325–500 °C | Cyclopentene | nih.gov |

Electrocyclic Ring-Opening and Ring-Closing Reactions

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted reorganization of electrons in a cyclic transition state. libretexts.orgslideshare.net These reactions can either be ring-opening or ring-closing and are governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann. spcmc.ac.in The stereochemical outcome of an electrocyclic reaction is dependent on whether the reaction is initiated by heat (thermal) or light (photochemical) and the number of π-electrons involved. spcmc.ac.inwikipedia.org

In the context of the vinylcyclopropane rearrangement, the process can be viewed as an electrocyclic ring-opening of the cyclopropane C-C bond to form a diradical or a concerted nih.govwikipedia.org-sigmatropic shift. wikipedia.org For thermal reactions involving 4n π-electrons (like the ring-opening of a cyclobutene), the process is conrotatory, meaning the orbitals at the termini of the breaking bond rotate in the same direction. masterorganicchemistry.com Conversely, for (4n+2) π-electron systems, the thermal reaction is disrotatory (orbitals rotate in opposite directions). spcmc.ac.in

The ring-opening of a substituted cyclopropane, such as the initial step in the rearrangement of this compound, can be influenced by these rules, dictating the stereochemistry of the intermediate and, ultimately, the final product. stereoelectronics.org Small ring systems, due to inherent strain, are prone to undergo electrocyclic ring-opening. stereoelectronics.org

Photochemical Rearrangements and Their Mechanistic Distinctiveness

In contrast to thermal reactions, photochemical rearrangements are initiated by the absorption of light, which promotes the molecule to an electronically excited state. This change in electronic configuration often leads to reaction pathways and products that are different from those observed under thermal conditions. spcmc.ac.in Vinylcyclopropane rearrangements can also be induced photochemically. wikipedia.org

The rules governing the stereochemistry of electrocyclic reactions are reversed for photochemical processes. For instance, a 4n π-electron system that undergoes a conrotatory ring-opening thermally will undergo a disrotatory opening photochemically. spcmc.ac.in This mechanistic distinctiveness arises because the reaction proceeds from an excited state HOMO (Highest Occupied Molecular Orbital), which has a different symmetry than the ground state HOMO. youtube.com While specific photochemical studies on this compound are not extensively detailed in the provided context, the general principles suggest that irradiation would likely lead to different product distributions or stereoisomers compared to pyrolysis, potentially involving different diradical intermediates or pericyclic pathways. unirioja.es

Diradical and Pericyclic Mechanistic Pathways

For over half a century, the mechanism of the vinylcyclopropane-cyclopentene rearrangement has been a subject of intense study and debate, with evidence supporting both a stepwise diradical pathway and a concerted pericyclic mechanism. organicreactions.orgwikipedia.org

Diradical Mechanism: This pathway involves the initial homolytic cleavage of the weakest bond in the cyclopropane ring (the C1-C2 bond adjacent to the vinyl group) to form a diradical intermediate. rsc.orgwikipedia.org This intermediate is stabilized by resonance with the adjacent vinyl group (forming an allyl radical). The subsequent steps involve rotation around single bonds and eventual ring closure to form the cyclopentene product. The formation of multiple products and stereoisomers in some vinylcyclopropane rearrangements supports the existence of a discrete diradical intermediate, which allows for loss of stereochemical information. wikipedia.org

Pericyclic Mechanism: This pathway, specifically a nih.govwikipedia.org-sigmatropic shift, proposes that the bond breaking and bond formation occur simultaneously in a single, concerted step through a cyclic transition state. wikipedia.org This mechanism is governed by orbital symmetry rules (Woodward-Hoffmann rules). spcmc.ac.in Kinetic data and the observation of high stereospecificity in certain cases are consistent with a concerted process where the cleavage of the cyclopropyl (B3062369) C-C bond is the rate-limiting step. wikipedia.org

In reality, the operative mechanism is highly dependent on the specific substrate and its substituents. wikipedia.org For many vinylcyclopropanes, it is believed that both mechanisms may be operative, or that the reaction proceeds through a "continuum of transition states" with varying degrees of diradical character. wikipedia.org The presence of substituents that can stabilize a radical intermediate tends to favor the diradical pathway. wikipedia.org

Reactions Involving the Gem-Dichlorocyclopropane Moiety

The gem-dichlorocyclopropane unit in this compound is also a site of significant reactivity, independent of the vinylcyclopropane rearrangement. The two chlorine atoms activate the adjacent carbon for nucleophilic attack and can participate in various transformations.

Nucleophilic Substitutions and Ring Transformations

The gem-dichloro group can undergo reactions with nucleophiles, leading to substitution or more complex ring transformations. While SN1 and SN2 reactions are common modes of nucleophilic substitution, the specifics on a cyclopropyl system can be complex due to ring strain and stereoelectronics. youtube.com Reactions of gem-dihalocyclopropanes with strong bases or organometallic reagents can lead to the formation of allenes via a carbene intermediate (the Doering-LaFlamme allene (B1206475) synthesis). Other nucleophilic attacks can lead to ring-opening products. For instance, the reaction of a related 1,1-dichloro-2-(chloromethyl)cyclopropane (B12119421) with carbanions derived from phenylacetonitriles results in the formation of 1,2-disubstituted methylenecyclopropanes, demonstrating a pathway for substitution and rearrangement. rsc.org The pyrolysis of this compound itself can also lead to 2-chlorocyclopentadiene, indicating a complex rearrangement and elimination pathway beyond the simple vinylcyclopropane-cyclopentene conversion. acs.org

| Reactant/Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Heat (Pyrolysis) | 2-Chlorocyclopentadiene | acs.org |

| 1,1-dichloro-2-(chloromethyl)cyclopropane | Phenylacetonitrile carbanion | 1,2-disubstituted methylenecyclopropane | rsc.org |

Reductive Dehalogenation and Related Functionalizations

The gem-dichloro motif on the cyclopropane ring is a key site for reactivity, particularly through reductive processes. The selective removal of one or both chlorine atoms opens pathways to various functionalized cyclopropane derivatives.

Commonly employed reagents for the partial reduction of gem-dihalocyclopropanes to their monohalogenated counterparts include lithium aluminum hydride. pku.edu.cn Another effective method involves the use of Grignard reagents, such as ethylmagnesium bromide, in the presence of a catalytic amount of a titanium(IV) alkoxide, like titanium(IV) isopropoxide. This approach has been shown to successfully convert gem-dichlorocyclopropanes into monochlorocyclopropanes. nih.gov The mechanism of these reductions can be complex and may involve radical or organometallic intermediates. nih.gov

Complete dehalogenation to form the parent vinylcyclopropane can also be achieved. For instance, samarium(II) iodide in the presence of a hydrogen atom donor like benzenethiol (B1682325) has been utilized for the exhaustive reduction of gem-dichlorocyclopropanes. nih.gov These reductive transformations are summarized in the table below.

Table 1: Reagents for Reductive Dehalogenation of gem-Dichlorocyclopropanes

| Reagent System | Product Type | Reference |

|---|---|---|

| Lithium Aluminum Hydride | Monochlorocyclopropane | pku.edu.cn |

| EtMgBr / Ti(Oi-Pr)₄ (cat.) | Monochlorocyclopropane | nih.gov |

The resulting monochloro- or fully reduced vinylcyclopropanes are valuable intermediates for further synthetic elaborations, leveraging the remaining functionalities of the molecule.

Ring Expansion Reactions and Carbene/Carbenoid Chemistry

The strained cyclopropane ring in this compound is susceptible to ring-opening and rearrangement reactions, particularly under thermal conditions. A notable transformation is the vinylcyclopropane-cyclopentene rearrangement, a general reaction class for vinyl-substituted cyclopropanes. wikipedia.org

In a key study, the pyrolysis of this compound at approximately 500°C was found to yield 2-chlorocyclopentadiene. nih.gov This reaction represents a ring expansion from a three-membered to a five-membered ring system. The proposed mechanism for this transformation involves the initial homolytic cleavage of the most substituted carbon-carbon bond of the cyclopropane ring. This cleavage is facilitated by the stabilization of the resulting diradical by both the adjacent vinyl group and the chlorine atoms. Subsequent rearrangement and elimination of a chlorine radical lead to the formation of the cyclopentadiene (B3395910) product. nih.gov This process highlights how the inherent strain of the cyclopropane ring can be harnessed to construct larger carbocyclic frameworks. The reaction is believed to proceed through a stabilized diradical intermediate (I). nih.gov

While this compound itself undergoes ring expansion, it is important to note that the molecule is synthesized through a carbene-based reaction. The addition of dichlorocarbene (B158193) (:CCl₂), typically generated from chloroform (B151607) and a strong base under phase-transfer catalysis, to 1,3-butadiene (B125203) is the primary method for its preparation. nih.gov This underscores the dual role of carbene chemistry in both the synthesis and subsequent transformations of this versatile compound.

Reactivity of the Vinyl Group

The vinyl group of this compound serves as a handle for a variety of transformations, including cycloadditions, additions, and polymerizations. Its reactivity is modulated by the electronic and steric influence of the adjacent dichlorocyclopropyl substituent.

The conjugated system formed by the vinyl group and the cyclopropane ring allows this compound to participate as a multi-carbon component in various cycloaddition reactions, providing access to complex cyclic architectures. pku.edu.cnresearchgate.net These reactions are often catalyzed by transition metals, which can activate the vinylcyclopropane moiety in different ways.

[3+2] Cycloadditions: In the presence of palladium or rhodium catalysts, vinylcyclopropanes can act as three-carbon synthons. nih.govpku.edu.cnresearchgate.net The mechanism typically involves oxidative addition of the catalyst into one of the cyclopropane C-C bonds to form a metallacyclic intermediate. For vinylcyclopropanes, this generates a π-allylpalladium or -rhodium species, which can then be trapped by a two-atom component (dipolarophile) to form a five-membered ring. nih.govpku.edu.cn While specific examples with this compound are not extensively detailed, the general reactivity pattern has been established for a wide range of substituted vinylcyclopropanes and various partners, including alkenes, alkynes, and heterodienophiles. nih.govresearchgate.netnih.gov The electron-withdrawing dichlorocyclopropyl group would be expected to influence the reactivity and selectivity of these cycloadditions.

[5+2] Cycloadditions: Vinylcyclopropanes are classic five-carbon components in [5+2] cycloadditions, which are powerful methods for the synthesis of seven-membered rings. wikipedia.orgillinois.edu These reactions can be promoted thermally with highly activated dienophiles or, more commonly, with transition metal catalysts, particularly rhodium complexes. wikipedia.orgscripps.edu The proposed mechanisms for metal-catalyzed [5+2] cycloadditions are debated but generally involve the formation of a metallacyclic intermediate that incorporates both the vinyl group and the opened cyclopropane ring. illinois.edu This intermediate then reacts with a two-π-electron component like an alkyne or alkene to form the seven-membered ring product. wikipedia.org

Higher-Order Cycloadditions: Beyond [3+2] and [5+2] reactions, vinylcyclopropanes can engage in even more complex cycloaddition cascades. For example, rhodium-catalyzed [5+2+1] cycloadditions involving a vinylcyclopropane, a CO molecule, and an alkene or alkyne have been developed to construct eight-membered rings. pku.edu.cn Cobalt catalysts have been employed in [5+1] cycloadditions of vinylcyclopropanes with vinylidenes (generated from 1,1-dichloroalkenes) to produce substituted methylenecyclohexenes. nih.govnih.govresearchgate.net These reactions showcase the versatility of the vinylcyclopropane unit in assembling diverse and complex carbocyclic systems.

Table 2: Cycloaddition Reactions of Vinylcyclopropanes

| Cycloaddition Type | Carbon Components | Typical Catalyst | Product Ring Size | Reference(s) |

|---|---|---|---|---|

| [3+2] | VCP (3C) + π-system (2C) | Pd, Rh | 5-membered | nih.govpku.edu.cnresearchgate.net |

| [5+2] | VCP (5C) + π-system (2C) | Rh | 7-membered | wikipedia.orgillinois.eduscripps.edu |

| [5+1] | VCP (5C) + Carbene/Vinylidene (1C) | Co | 6-membered | nih.govnih.govresearchgate.net |

The double bond in this compound can undergo addition reactions, although its reactivity is influenced by the adjacent electron-withdrawing dichlorocyclopropyl group.

Radical Additions: The vinylcyclopropane system is susceptible to radical additions, which can proceed with concomitant ring-opening. A notable example is the air-initiated addition of aryl sulfur radicals (generated from thiophenols) to vinylcyclopropanes. researchgate.net This reaction leads to a 1,5-ring-opening addition product, demonstrating a tandem addition-rearrangement process. This type of reactivity highlights the ability of the strained ring to participate in radical-mediated transformations that extend beyond simple addition to the double bond. researchgate.net

Electrophilic Additions: The electrophilic addition to the vinyl group is generally less favorable compared to simple alkenes due to the electron-withdrawing nature of the gem-dichloro substituents. However, the high p-character of the cyclopropane C-C bonds allows the ring to act as a conjugating system, which can influence the course of addition reactions. Reactions with electrophiles like halogens (e.g., Br₂) can lead to a mixture of 1,2- and 1,4-addition products, analogous to conjugated dienes, though such reactivity for this compound specifically is not widely reported.

The polymerization of this compound has been investigated, revealing a unique mechanism that involves both the vinyl group and the cyclopropane ring.

Studies have shown that this monomer does not polymerize with common ionic catalysts such as BF₃·(C₂H₅)₂O, AlCl₃, or sodium in liquid ammonia. wikipedia.org However, polymerization can be successfully initiated using radical initiators like benzoyl peroxide or α,α'-azobisisobutyronitrile (AIBN). wikipedia.org The resulting polymer's chlorine content is comparable to that of the monomer, indicating that the dichlorocyclopropyl unit is incorporated into the polymer backbone. wikipedia.org

The accepted mechanism for this radical polymerization is a 1,5-ring-opening polymerization. wikipedia.org The process is initiated by the attack of a radical on the vinyl group, which is followed by the opening of the strained cyclopropane ring to form a more stable allylic radical. This new radical center then propagates the chain by attacking another monomer molecule. This mechanism is analogous to the 1,4-polymerization of conjugated dienes and results in a polymer structure containing a repeating 1,5-dichloro-pent-2-ene unit. wikipedia.org This mode of polymerization underscores the cooperative reactivity of the vinyl and cyclopropyl functionalities within the monomer. wikipedia.orgnyu.edu

Mechanistic Pathway Elucidation and Intermediate Characterization

The diverse reactivity of this compound is underpinned by a variety of mechanistic pathways and reactive intermediates.

Diradical Intermediates: Thermal reactions, such as the ring expansion to 2-chlorocyclopentadiene, are proposed to proceed through diradical intermediates. nih.gov The formation of these intermediates is driven by the release of ring strain and their stability is enhanced by resonance with the adjacent vinyl group. The vinylcyclopropane to cyclopentene rearrangement, in general, can occur via either a diradical two-step process or a concerted pericyclic pathway, with the operative mechanism being highly substrate-dependent. wikipedia.org

Organometallic Intermediates: Transition-metal-catalyzed cycloadditions involve a host of organometallic intermediates. In [3+2] and [5+2] cycloadditions, the key step is the formation of a metallacycle through the oxidative addition of the catalyst to the cyclopropane ring. nih.govillinois.edu For example, rhodium-catalyzed reactions are thought to involve rhodacyclohexene or rhodacyclopentene intermediates, which dictate the regioselectivity and stereoselectivity of the subsequent bond formations. pku.edu.cnillinois.edu The characterization of these intermediates is often challenging and relies on a combination of experimental studies (e.g., trapping experiments) and computational modeling (e.g., DFT calculations) to elucidate the reaction pathways. pku.edu.cnillinois.edu

Radical Chain Mechanisms: The polymerization of this compound provides a clear example of a radical chain mechanism. wikipedia.org The process involves the standard steps of initiation, propagation, and termination. The propagation step is mechanistically significant, involving a 1,5-ring opening that defines the final polymer structure. Similarly, the addition of thiols proceeds via a radical chain mechanism, initiated by air or other radical sources, with the thiyl radical acting as the chain carrier. researchgate.net

The study of these mechanistic pathways and the intermediates involved is crucial for understanding and controlling the reactivity of this compound, enabling its use as a versatile building block in organic synthesis.

Kinetic and Isotopic Labeling Studies for Reaction Mechanism Determination

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a classic example of a reaction where the mechanism has been the subject of extensive debate, hovering between a concerted, pericyclic pathway and a stepwise route involving diradical intermediates. For the parent vinylcyclopropane, the activation energy for this rearrangement is approximately 50 kcal/mol.

In the case of chlorinated cyclopropanes, kinetic studies on related systems have provided valuable data. For instance, the gas-phase thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane to trans-3,4-dichloropent-2-ene, a process analogous to the ring-opening step of the vinylcyclopropane rearrangement, was found to be a first-order unimolecular reaction. The rate constants for this reaction fit the Arrhenius equation:

log(k/s⁻¹) = (13.65 ± 0.16) - (44,568 ± 221) / (2.303 * R * T)

where R is the gas constant (1.987 cal/mol·K). This provides an activation energy of approximately 44.6 kcal/mol, suggesting that the chlorine substituents may influence the energy barrier of the ring-opening process.

Isotopic labeling is a powerful tool for probing reaction mechanisms. In the context of the vinylcyclopropane rearrangement, deuterium (B1214612) labeling has been employed to distinguish between different possible stereochemical pathways and to measure kinetic isotope effects (KIEs). For example, secondary kinetic isotope effects observed at the vinyl terminus of vinylcyclopropane have been interpreted as evidence for a concerted mechanism. While specific isotopic labeling studies on this compound are not extensively reported in readily available literature, the principles derived from studies on the parent system and other substituted analogs are crucial for understanding its reactivity. A deuterium isotope effect can reveal changes in hybridization and bonding at the transition state, helping to differentiate between a tight, concerted transition state and a looser, stepwise diradical intermediate.

Identification and Trapping of Transient Reactive Intermediates

A key question in the mechanism of the vinylcyclopropane rearrangement is the potential involvement of short-lived, high-energy intermediates. For a stepwise pathway, the homolytic cleavage of a cyclopropane C-C bond would generate a diradical intermediate. The detection or trapping of such species would provide strong evidence against a purely concerted mechanism.

In many radical reactions, chemical trapping agents are used to intercept and stabilize reactive intermediates, allowing for their identification. However, the high temperatures often required for the thermal rearrangement of vinylcyclopropanes can make the use of conventional trapping agents challenging.

While direct trapping of a dichlorinated cyclopentenyl diradical from the pyrolysis of this compound is not prominently documented, computational studies on the parent vinylcyclopropane rearrangement suggest the existence of a shallow potential energy surface where diradical species can exist. These computational models indicate that the diradical can undergo conformational changes and stereoisomerization with small energy barriers. The challenge lies in finding experimental conditions and trapping agents that can effectively intercept such a transient species before it collapses to the final product.

Influence of Electronic and Steric Factors on Reaction Regio- and Stereoselectivity

The substitution pattern on the vinylcyclopropane framework plays a critical role in determining the regioselectivity and stereoselectivity of the rearrangement. The gem-dichloro substitution in this compound introduces significant electronic and steric effects.

Electronic Factors: The two chlorine atoms are strongly electron-withdrawing, which can influence the stability of any potential intermediates or transition states. In reactions of other gem-dichlorocyclopropanes, the initial step is often a concerted, disrotatory electrocyclic ring opening of the C2-C3 bond with concurrent ionization of a carbon-halogen bond to form an allylic cation. The electron-withdrawing nature of the chlorine atoms would likely affect the energetics of such a process. In the context of a diradical mechanism, these electronegative substituents would also influence the stability and reactivity of the radical centers.

Steric Factors: The steric bulk of the chlorine atoms can also direct the stereochemical outcome of the reaction. In the thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane, the reaction is interpreted as a unimolecular process where the migration of the chlorine atom trans to the methyl groups occurs with a simultaneous outward disrotatory rotation of the methyl groups. This highlights the importance of steric interactions in dictating the preferred reaction pathway.

For the vinylcyclopropane-cyclopentene rearrangement, the stereochemistry of the starting material can influence the product distribution. Studies on other substituted vinylcyclopropanes have shown that trans-isomers tend to favor products consistent with a concerted, symmetry-allowed pathway, while cis-isomers often yield products that suggest a more stepwise, diradical mechanism. The specific influence of the 1,1-dichloro substitution pattern on the regio- and stereoselectivity of the rearrangement remains an area for more detailed investigation, likely requiring a combination of experimental studies on stereochemically defined precursors and high-level computational analysis.

Below is a table summarizing the kinetic data for a related compound:

| Compound | Reaction | log(A) (s⁻¹) | Eₐ (kcal/mol) |

| cis-1,1-Dichloro-2,3-dimethylcyclopropane | Thermal Isomerization | 13.65 ± 0.16 | 44.57 ± 0.22 |

Applications of 1,1 Dichloro 2 Vinylcyclopropane in Advanced Organic Synthesis

Building Block for Carbocyclic Compounds: Cyclopentenes and Cyclopentenones

A primary application of 1,1-dichloro-2-vinylcyclopropane is its role as a precursor to five-membered carbocyclic rings, specifically cyclopentenes and their oxidized counterparts, cyclopentenones. The core transformation is the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, a thermally or catalytically induced ring expansion. wikipedia.orgacs.org

Historically, the thermal VCP-CP rearrangement required high temperatures, often exceeding 400-600 °C, which limited its applicability to substrates lacking sensitive functional groups. wikipedia.orgrsc.org However, the presence of the dichloro substituents on the cyclopropane (B1198618) ring can influence the reaction conditions. The pyrolysis of this compound itself has been studied for the synthesis of 2-chlorocyclopentadiene. acs.org

Modern advancements have introduced catalytic methods that facilitate the VCP-CP rearrangement under milder conditions. Transition metals like nickel, palladium, and rhodium, as well as metal-free radical pathways, have been shown to effectively catalyze this transformation. acs.orgnih.gov For instance, Ni(0)-N-heterocyclic carbene (NHC) complexes can promote the rearrangement of unactivated vinylcyclopropanes at room temperature. nih.gov An unprecedented pyridine-boronyl radical-catalyzed intramolecular ring expansion has also been developed, providing cyclopentene (B43876) derivatives under relatively mild, metal-free conditions. acs.org

The resulting dichlorinated cyclopentenes are valuable intermediates. They can be further elaborated into cyclopentenones, a common motif in natural products and biologically active molecules. wikipedia.orgorganic-chemistry.org The conversion of the rearranged products to cyclopentenones is often straightforward. wikipedia.org

Table 1: Comparison of Conditions for Vinylcyclopropane-Cyclopentene Rearrangement

| Method | Catalyst/Conditions | Temperature | Key Advantages |

| Thermal Pyrolysis | Heat | >400 °C | Simplicity, no catalyst required. |

| Nickel Catalysis | Ni(0)-NHC complexes | Room Temperature | Mild conditions, suitable for sensitive substrates. nih.gov |

| Radical Catalysis | Pyridine-boronyl radical | Mild | Metal-free, chemoselective. acs.org |

| Siloxyvinylcyclopropanes | Heat | >300 °C | Useful for annulated cyclopentene structures. wikipedia.org |

Role in the Synthesis of Complex Molecular Architectures: Strategic Intermediates

The ability to generate five-membered rings and other functionalized structures makes this compound a strategic intermediate in the synthesis of complex molecules, including natural products.

The vinylcyclopropane-cyclopentene rearrangement has been a key step in the total synthesis of several natural products. wikipedia.org The strategic placement of a vinylcyclopropane (B126155) moiety within a synthetic intermediate allows for the efficient construction of a cyclopentene ring, often forming a crucial part of the carbon skeleton of the target molecule. wikipedia.orgmarquette.edu

For example, a key step in Trost's synthesis of aphidicolin (B1665134) involved the rearrangement of a siloxyvinylcyclopropane to form a cyclopentene ring, thereby constructing the [6-6-5]-fused carbon skeleton of the natural product. wikipedia.org Similarly, the syntheses of zizaene and hirstuene have utilized this rearrangement strategy. wikipedia.org Although these examples may not use the 1,1-dichloro derivative specifically, they highlight the power of the vinylcyclopropane rearrangement in complex synthesis, a strategy for which this compound is a readily available starting material. wikipedia.orgsigmaaldrich.com The cyclopropane ring itself is a structural motif found in numerous natural products, making its derivatives valuable building blocks. marquette.eduresearchgate.net

The vinylcyclopropane rearrangement can proceed with a high degree of stereoselectivity, allowing for the controlled formation of new stereogenic centers. wikipedia.orgresearchgate.net The stereochemical outcome of the rearrangement can often be predicted based on orbital symmetry rules, although diradical pathways can also be involved depending on the substrate. wikipedia.org

Recent research has focused on developing catalytic and stereoselective versions of this rearrangement. For instance, an iridium-catalyzed hydrogen borrowing cascade reaction involving a vinylcyclopropane rearrangement has been shown to produce substituted, stereo-defined cyclopentanes with up to four contiguous stereogenic centers. researchgate.net This demonstrates the potential for creating complex stereochemical arrays in a single transformation. The development of stereoselective routes to enantiomerically enriched cyclopropane derivatives further enhances their utility in asymmetric synthesis. nih.gov

Cascade and Multicomponent Reactions Featuring this compound

The inherent reactivity of this compound makes it an excellent candidate for cascade and multicomponent reactions, where multiple bond-forming events occur in a single pot. 20.210.105nih.gov These reactions offer significant advantages in terms of efficiency and atom economy.

A notable example is the iridium-catalyzed hydrogen borrowing cascade that incorporates a vinylcyclopropane/cyclopentene rearrangement. researchgate.net This process allows for the efficient synthesis of diversely substituted cyclopentanes from cyclopropyl (B3062369) alcohols and a ketone. researchgate.net Mechanistic studies suggest a sequence involving oxidation, aldol (B89426) condensation to form a vinylcyclopropane intermediate, single electron transfer-initiated rearrangement, and subsequent reduction. researchgate.net

Furthermore, 1,1-dichloroalkenes, a class to which this compound belongs, can serve as vinylidene precursors in cobalt-catalyzed reductive [5+1]-cycloadditions with vinylcyclopropanes to form cyclohexenes. nih.gov This highlights the potential for this compound to participate in cycloaddition cascades to build six-membered rings.

Table 2: Examples of Cascade Reactions

| Reaction Type | Key Transformation | Resulting Scaffold | Reference |

| Iridium-Catalyzed Hydrogen Borrowing Cascade | Vinylcyclopropane/cyclopentene rearrangement | Substituted cyclopentanes | researchgate.net |

| Cobalt-Catalyzed Reductive Cycloaddition | [5+1]-cycloaddition | Substituted cyclohexenes | nih.gov |

Design and Generation of Novel Scaffolds and Chemical Libraries

The diverse reactivity of this compound makes it a valuable tool in diversity-oriented synthesis (DOS), an approach aimed at creating structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org

By serving as a starting point for various transformations such as rearrangements, cycloadditions, and ring-opening reactions, this compound can be used to generate a wide array of molecular scaffolds. wikipedia.orgacs.orgrsc.orgnih.gov For example, the palladium-catalyzed ring-opening of vinylcyclopropanes with purines allows for the synthesis of a library of acyclic nucleosides. rsc.org The ability to control the reaction pathway by choosing different catalysts or reaction conditions further enhances the diversity of the resulting products. rsc.org

Moreover, 1,1-disubstituted-2-vinylcyclopropanes have been used as monomers in free radical ring-opening polymerization to create reactive polymers. researchgate.net These polymers can then be functionalized in post-polymerization modifications to generate libraries of polymeric materials with diverse properties. researchgate.net The development of synthetic routes to various cyclopropane-containing building blocks facilitates the creation of libraries of lead-like compounds and fragments for drug discovery. researchgate.net

Computational and Theoretical Chemistry Studies of 1,1 Dichloro 2 Vinylcyclopropane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, offering detailed insights into the electronic environment of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular energies, and other key properties that govern reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.orgnih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT determines the system's energy as a functional of its electron density. researchgate.net This approach is particularly effective for calculating the equilibrium geometries of molecules and the energies of various states along a reaction coordinate.

Below is a table of representative geometrical parameters for 1,1-dichloro-2-vinylcyclopropane, as would be predicted from a typical DFT calculation (e.g., using the B3LYP functional).

| Parameter | Description | Predicted Value (Å or °) |

| C-C (ring) | Average carbon-carbon bond length in the cyclopropane (B1198618) ring | ~1.52 Å |

| C-C (vinyl) | Carbon-carbon single bond connecting the ring and vinyl group | ~1.48 Å |

| C=C (vinyl) | Carbon-carbon double bond length in the vinyl group | ~1.34 Å |

| C-Cl | Carbon-chlorine bond length | ~1.77 Å |

| ∠ Cl-C-Cl | Angle between the two chlorine atoms | ~110° |

| ∠ C-C=C | Angle defining the orientation of the vinyl group | ~122° |

Note: These are typical, illustrative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. aps.org These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI), provide a more rigorous treatment of electron correlation than standard DFT, leading to highly accurate results. nih.gov

In the context of this compound, high-level ab initio calculations serve as a benchmark for validating the results obtained from more computationally efficient DFT methods. While computationally intensive, they are invaluable for obtaining precise electronic energies, ionization potentials, and electron affinities. nih.gov For reactions involving significant changes in electronic structure, such as the breaking of the cyclopropane ring, ab initio methods can provide a more reliable description of bond-making and bond-breaking processes and are crucial for studying systems with strong electron correlation. aps.org Studies on other small molecules demonstrate that methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can achieve "chemical accuracy" (within 1 kcal/mol of experimental values), making them the gold standard for energy calculations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics describes the electronic structure of a single, static geometry, molecules are dynamic entities that constantly vibrate and rotate. Molecular Dynamics (MD) simulations model this motion by applying the principles of classical mechanics to the atoms in a molecule over time. pitt.edu MD simulations are essential for exploring the conformational landscape of flexible molecules, identifying stable conformers, and understanding the pathways of conformational change. nih.govnih.gov

For this compound, the primary flexible coordinate is the dihedral angle defining the rotation of the vinyl group relative to the plane of the cyclopropane ring. MD simulations can map the potential energy surface as a function of this rotation, revealing the energy minima corresponding to stable conformers and the energy barriers that separate them. researchgate.net This analysis helps determine the relative populations of different conformers at a given temperature and the timescale of their interconversion.

The table below illustrates the type of data obtained from an MD simulation exploring the conformational space of this compound.

| Conformer | Dihedral Angle (Ring Plane vs. C=C bond) | Relative Energy (kcal/mol) | Description |

| syn-periplanar | ~0° | High (Steric Hindrance) | The vinyl group is eclipsed with a C-C bond of the ring. |

| syn-clinal | ~60° | Intermediate | A gauche-like conformation. |

| anti-clinal | ~120° | Local Minimum | A stable, staggered conformation. |

| anti-periplanar | ~180° | Global Minimum | The most stable conformation with minimal steric clash. |

Note: The exact angles and energies are illustrative and depend on the force field or quantum method used to generate the potential for the MD simulation.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and validating the spectroscopic properties of molecules, providing a bridge between theoretical models and experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), offers robust methods for the a priori prediction of NMR parameters. soton.ac.uk The accurate calculation of ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants, can aid in the assignment of complex spectra and the confirmation of molecular structures.

For a molecule such as this compound, a typical computational workflow would involve:

Conformational Analysis: The first step is to identify the stable conformers of the molecule. The rotation around the single bond connecting the vinyl group to the cyclopropane ring can lead to different spatial arrangements. rsc.org Computational methods can map the potential energy surface to locate the energy minima corresponding to stable conformers.

Geometry Optimization: The geometry of each stable conformer is then optimized using a selected level of theory, for instance, B3LYP with a suitable basis set like 6-31G(d). smu.edu

NMR Parameter Calculation: Using the optimized geometries, the NMR shielding tensors are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. soton.ac.uk These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Recent advancements have also seen the rise of machine learning models, which can predict chemical shifts with high accuracy by learning from large datasets of experimental and calculated values. acs.org While specific calculated data for this compound is not present in the surveyed literature, the following table illustrates the type of data that would be generated from such a computational study.

Illustrative Predicted NMR Data for this compound This table presents hypothetical data for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 65.2 |

| C2 | 2.15 | 35.8 |

| C3 | 1.50 (cis), 1.75 (trans) | 28.4 |

| C4 | 5.80 | 135.1 |

Similarly, coupling constants (J-values) between adjacent protons can be calculated to further aid in spectral interpretation.

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding normal modes.

Intensity and Activity Calculation: The calculation also yields the IR intensities and Raman activities, which are essential for predicting the appearance of the spectra. wiley.com

Spectral Simulation: The calculated frequencies and intensities can be used to generate a theoretical spectrum, which can then be compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

For this compound, theoretical spectra would help in identifying the characteristic vibrational modes, such as the C-Cl stretches, the C=C stretch of the vinyl group, and the various C-H and C-C vibrations of the cyclopropane ring. The table below provides an example of what a theoretical vibrational analysis might reveal.

Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| C=C stretch (vinyl) | 1645 | Medium |

| C-H stretch (vinyl) | 3080 | Medium |

| C-H stretch (cyclopropyl) | 3010 | Medium |

| C-Cl stretch (symmetric) | 750 | Strong |

| C-Cl stretch (asymmetric) | 680 | Strong |

Design and Prediction of Novel this compound Derivatives

Computational chemistry is a powerful tool in the rational design of new molecules with desired properties. researchgate.net Starting from the this compound scaffold, novel derivatives can be designed and their properties predicted in silico before any synthetic work is undertaken. This approach saves significant time and resources.

The design process could involve:

Introducing Functional Groups: Attaching various functional groups to the vinyl or cyclopropane moieties to modulate electronic properties, reactivity, or biological activity.

Bioisosteric Replacement: Replacing the chlorine atoms with other halogens or functional groups to fine-tune the molecule's properties while maintaining a similar size and shape. researchgate.net

Property Prediction: For each designed derivative, computational methods can predict a range of properties, including electronic properties (HOMO-LUMO gap), reactivity descriptors, and potential biological activity through molecular docking simulations with target proteins. researchgate.net

For example, introducing electron-withdrawing or electron-donating groups on the vinyl moiety could significantly alter the reactivity of the molecule in cycloaddition reactions. wiley-vch.de

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules, their aggregation behavior, and their interactions with other molecules. nih.govehu.eus These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, are significantly weaker than covalent bonds but collectively play a vital role. ehu.eus

For this compound, computational tools can be used to analyze both intramolecular and intermolecular NCIs.

Intramolecular Interactions: The analysis can reveal weak interactions between the vinyl group and the cyclopropane ring that influence the preferred conformation. rsc.org

Intermolecular Interactions: In a condensed phase or in a complex with another molecule, NCI analysis can identify the specific atoms and regions involved in the interaction. The chlorine atoms, for instance, can participate in halogen bonding.

Methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful computational techniques to visualize and quantify these weak interactions. Such analyses are critical in understanding crystal packing and in designing molecules for materials science or medicinal chemistry applications.

Stereochemical Control in Synthesis and Transformations of 1,1 Dichloro 2 Vinylcyclopropane

Diastereoselective Synthesis of Substituted 1,1-Dichloro-2-vinylcyclopropanes

The diastereoselective synthesis of substituted 1,1-dichloro-2-vinylcyclopropanes is most commonly achieved through the dichlorocyclopropanation of substituted 1,3-dienes. The facial selectivity of the carbene addition to the diene determines the relative stereochemistry of the resulting cyclopropane (B1198618). While the parent 1,1-dichloro-2-vinylcyclopropane is synthesized from 1,3-butadiene (B125203), the use of substituted dienes allows for the introduction of additional stereocenters.

The generation of dichlorocarbene (B158193) (:CCl₂) is typically accomplished from chloroform (B151607) and a strong base, or by thermal or photochemical decomposition of other precursors. The stereochemical outcome of the addition is influenced by both steric and electronic factors of the starting diene. For instance, the cyclopropanation of electron-poor dienes with various stabilized ylides has been shown to proceed with high regio- and stereocontrol, favoring the formation of trans-substituted vinylcyclopropanes. nih.gov Although not involving dichlorocarbene specifically, these studies highlight the general principles of diastereoselectivity in vinylcyclopropane (B126155) formation. In a related context, the synthesis of 1,2-divinylcyclopropanes from 1,3-dienes and cyclopropenes, catalyzed by ZnCl₂ or [Rh₂(OAc)₄], shows that the diastereoselectivity is highly dependent on the diene's structure, with cyclic dienes often affording good to complete endo selectivity. wayne.edu

Detailed studies on the diastereoselectivity of dichlorocyclopropanation of a wide range of substituted dienes are somewhat scattered in the literature, but the general principles of kinetic control favoring the sterically less hindered product are often applicable. For instance, in the synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles, high diastereoselectivity is often achieved. researchgate.net

Table 1: Examples of Diastereoselective Cyclopropanation of Dienes (Note: The following table includes examples of vinylcyclopropane synthesis that illustrate the principles of diastereoselectivity, as direct and comprehensive data for substituted 1,1-dichloro-2-vinylcyclopropanes is limited in readily available literature.)

| Diene | Carbene/Ylide Source | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (E)-Methyl 2,4-pentadienoate | Phenyl(thianthren-5-ium-5-yl)methanide | THF, -78 °C to rt | trans | >95:5 | 85 | nih.gov |

| 1,3-Cyclohexadiene | 3,3-Dihexylcyclopropene | [Rh₂(OAc)₄] | endo | 17:1 | 75 | wayne.edu |

| (E)-N-phenylmethyleneglycine ethyl ester | trans-1,4-dibromo-2-butene | Cinchonidine-derived PTC | (1R,2S,1'E) | - | 78 | researchgate.net |

Enantioselective Methods for Chiral Cyclopropane Ring Formation and Transformation

The construction of enantiomerically enriched 1,1-dichloro-2-vinylcyclopropanes represents a significant synthetic challenge. Enantioselective methods can be broadly categorized into two approaches: the asymmetric synthesis of the cyclopropane ring itself, or the enantioselective transformation of a pre-existing, often racemic, cyclopropane.

Asymmetric cyclopropanation of 1,3-dienes with a source of dichlorocarbene can be achieved using chiral phase-transfer catalysts (PTCs). These catalysts form a chiral ion pair with the trichloromethanide anion (CCl₃⁻), which then delivers the dichlorocarbene to the diene in an enantioselective manner. Cinchona alkaloids are a common scaffold for such chiral PTCs. For example, a cinchonidine-derived catalyst has been successfully employed in the asymmetric cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene to produce a key intermediate for hepatitis C virus inhibitors with up to 84% enantiomeric excess (ee). researchgate.net While this example does not generate a this compound directly, it demonstrates the potential of chiral PTCs in related systems.

Another powerful strategy involves the use of chiral transition metal catalysts. Chiral ruthenium porphyrin complexes, for instance, have been shown to effectively catalyze the asymmetric cyclopropanation of 1,3-dienes with diazoacetates to yield highly enantioenriched vinylcyclopropanes with up to 95% ee. organicreactions.org

Transformations of the vinyl group on a chiral this compound can also be performed enantioselectively. For example, the enantioselective synthesis of pharmacologically interesting propargylic alcohols has been achieved from isatins and terminal alkynes using a chiral perhydro-1,3-benzoxazine ligand in the presence of a zinc reagent, with one of the successful substrates being a cyclopropyl-substituted alkyne. uva.es

Table 2: Enantioselective Synthesis and Transformation of Vinylcyclopropane Derivatives (Note: This table presents examples of enantioselective methods for vinylcyclopropane synthesis, illustrating the catalytic systems that could potentially be applied to this compound.)

| Substrate | Reagent | Chiral Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (E)-N-Phenylmethyleneglycine ethyl ester | trans-1,4-dibromo-2-butene | Cinchonidine-derived PTC | Vinyl-ACCA-OEt | up to 84% | 78 | researchgate.net |

| 2,4-Hexadiene | tert-Butyl 2-cyano-2-diazoacetate | (S,R)-cmcpor-RuCO | Substituted vinylcyclopropane | 95% | 97 | organicreactions.org |

| N-Methylisatin | Cyclopropylethyne | Chiral perhydro-1,3-benzoxazine | Chiral propargylic alcohol | 92% | 85 | uva.es |

Stereoconvergent and Stereodivergent Reaction Pathways

Stereoconvergent and stereodivergent reactions offer sophisticated strategies for controlling the stereochemical outcome of a reaction, regardless of the stereochemistry of the starting material. In a stereoconvergent process, multiple stereoisomers of a starting material react to form a single stereoisomer of the product. Conversely, a stereodivergent reaction allows for the formation of different stereoisomers of the product from a single starting material by tuning the reaction conditions.

A notable example of a stereoconvergent process is the organocatalytic enantioselective vinylcyclopropane-cyclopentene rearrangement. In this reaction, a racemic mixture of (vinylcyclopropyl)acetaldehydes, upon activation with a chiral secondary amine catalyst, undergoes ring-opening to an achiral intermediate. The subsequent catalyst-controlled cyclization leads to the formation of a single enantiomer of the cyclopentene (B43876) product. csic.es This strategy effectively erases the initial stereochemical information of the starting material and generates a new, single stereocenter with high enantioselectivity. csic.es A similar principle has been demonstrated in a rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes, which yields chiral cyclopentenones and gem-difluorocyclopentenes with high enantiomeric excess. chemrxiv.org

Recent advances have also demonstrated the potential for stereodivergent synthesis through dynamic covalent chemistry. For instance, a silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides has been developed where the kinetic and thermodynamic products are different diastereomers and enantiomers. By controlling the reaction time, either the kinetic or the thermodynamic product can be obtained in high stereoselectivity from the same set of starting materials. researchgate.net

Furthermore, a nickel(I)-catalyzed reversible cis/trans isomerization of vinylcyclopropanes provides a pathway for the thermodynamic resolution of a mixture of diastereomers. nih.gov By repeatedly subjecting a mixture to the catalyst and removing the more stable trans-isomer, the mixture can be enriched in a single diastereomer. nih.gov

Retention and Inversion of Configuration During Transformations

The stereochemical fate of the chiral centers in this compound during chemical transformations is of fundamental importance. Reactions can proceed with either retention or inversion of configuration at a stereocenter, or through pathways that lead to racemization.

A remarkable example of controlled inversion of configuration is the nickel(I)-catalyzed cis/trans isomerization of vinylcyclopropanes. This process occurs through a selective inversion of a single stereocenter on the cyclopropane ring. nih.gov Computational studies suggest a mechanism involving the formation of a ring-opened, square-planar Ni(II) intermediate where one stereocenter is locked in a π-allyl complex, allowing only the other to rotate and invert. nih.gov Crucially, this isomerization can proceed without loss of enantiomeric purity, meaning an enantiopure cis-isomer can be converted to an enantiopure trans-isomer. nih.gov

In contrast, thermal isomerization of vinylcyclopropanes often proceeds through diradical intermediates, which can lead to racemization and loss of stereochemical information. nih.gov

Nucleophilic substitution at a vinylic carbon, such as one of the chlorine-bearing carbons in this compound, is a complex process. Theoretical studies on unactivated vinyl halides suggest that a gas-phase Sₙ2 reaction would proceed with inversion of configuration via an in-plane σ-attack. nih.gov However, for activated systems, a π-attack leading to retention of configuration is also possible. wayne.eduresearchgate.net In solution, these reactions are heavily influenced by the solvent and any coordinating species, and may proceed through carbanionic intermediates, which can complicate the stereochemical outcome. nih.gov In some specific cases of nucleophilic ring-opening of related cyclic systems, complete retention of configuration has been observed. rsc.org

Influence of Stereochemistry on Reactivity and Selectivity in Rearrangements and Cycloadditions

The stereochemistry of substituted 1,1-dichloro-2-vinylcyclopropanes has a profound effect on their reactivity and the selectivity of their subsequent transformations, particularly in rearrangements and cycloaddition reactions.

The vinylcyclopropane-cyclopentene rearrangement is a classic example. The first reported instance of this thermal rearrangement involved a 1,1-dichloro-2,2-dimethylcyclopropane, which upon heating above 400 °C, rearranged to a 4,4-dichlorocyclopentene. wikipedia.org The mechanism of this rearrangement is highly dependent on the substrate's stereochemistry.

A particularly important rearrangement for divinylcyclopropanes is the Cope rearrangement. The cis-isomer of a 1,2-divinylcyclopropane readily undergoes a organicreactions.orgorganicreactions.org-sigmatropic rearrangement to a cycloheptadiene, often at or near room temperature, driven by the release of ring strain. In contrast, the trans-isomer is much more stable and requires significantly higher temperatures to isomerize to the cis-isomer before it can rearrange. nih.gov This difference in reactivity allows for stereospecific transformations. For example, a Ni(I)-catalyzed trans-to-cis isomerization can be coupled with a subsequent, spontaneous Cope rearrangement of the newly formed cis-isomer, all while retaining the enantiomeric purity of the starting material. nih.gov